molecular formula C19H20ClNO B12066742 11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol

11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol

Cat. No.: B12066742
M. Wt: 313.8 g/mol
InChI Key: DMJWENQHWZZWDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sch 39166 involves several steps, starting from commercially available starting materials. The key steps include the formation of the benzonaphthazepine core structure, followed by chlorination and hydroxylation reactions to introduce the necessary functional groups. The final product is obtained through purification and crystallization processes .

Industrial Production Methods

Industrial production of Sch 39166 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sch 39166 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of Sch 39166, such as hydroxylated, reduced, and substituted analogs .

Scientific Research Applications

Mechanism of Action

Sch 39166 exerts its effects by selectively antagonizing dopamine D1 and D5 receptors. This inhibition reduces dopamine-mediated signaling in the brain, which is implicated in various neurological and psychiatric disorders. The compound crosses the blood-brain barrier and occupies brain dopamine receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Sch 39166

Sch 39166 is unique due to its high selectivity for dopamine D1 and D5 receptors, with minimal affinity for other receptor subtypes. This selectivity reduces the risk of side effects commonly associated with non-selective dopamine receptor antagonists, making it a valuable tool for research and potential therapeutic applications .

Properties

IUPAC Name

11-chloro-7-methyl-5,6,6a,8,9,13b-hexahydronaphtho[1,2-a][3]benzazepin-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c1-21-9-8-13-10-16(20)18(22)11-15(13)19-14-5-3-2-4-12(14)6-7-17(19)21/h2-5,10-11,17,19,22H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJWENQHWZZWDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C3C1CCC4=CC=CC=C34)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80861212
Record name 11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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